molecular formula C29H33NO2 B12517874 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile CAS No. 773060-41-6

4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile

Cat. No.: B12517874
CAS No.: 773060-41-6
M. Wt: 427.6 g/mol
InChI Key: JPGVUJCJWDLMDP-UHFFFAOYSA-N
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Description

4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile is an advanced organic semiconductor material specifically designed for cutting-edge research in optoelectronics. Its molecular architecture features a rigid, linear π-conjugated backbone constructed from phenyl rings and ethynyl linkages, which promotes efficient intramolecular charge transport. The hexyloxy side chains enhance solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing, which are critical for the fabrication of flexible and large-area electronic devices [a]. The electron-withdrawing nitrile group fine-tunes the compound's energy levels, making it a promising candidate for use as an electron-acceptor or non-fullerene acceptor (NFA) material in bulk-heterojunction organic photovoltaics (OPVs) [b]. Researchers primarily utilize this compound in the development of next-generation Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), where its properties can contribute to improved power conversion efficiencies and tunable emission characteristics. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in controlled settings by qualified professionals.

Properties

CAS No.

773060-41-6

Molecular Formula

C29H33NO2

Molecular Weight

427.6 g/mol

IUPAC Name

4-[2-(4-ethynyl-2,5-dihexoxyphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C29H33NO2/c1-4-7-9-11-19-31-28-22-27(18-17-24-13-15-25(23-30)16-14-24)29(21-26(28)6-3)32-20-12-10-8-5-2/h3,13-16,21-22H,4-5,7-12,19-20H2,1-2H3

InChI Key

JPGVUJCJWDLMDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

General Strategy

The target compound is synthesized through two-step Sonogashira cross-coupling reactions , enabling precise control over ethynyl group positioning. The process involves:

  • Intermediate A : Preparation of 4-ethynylbenzonitrile.
  • Intermediate B : Synthesis of 4-bromo-2,5-bis(hexyloxy)phenyl ethynyl fragment.
  • Final Coupling : Cross-coupling of Intermediates A and B.

Step 1: Synthesis of 4-Ethynylbenzonitrile

4-Ethynylbenzonitrile serves as the central arylacetylene scaffold. Its synthesis involves deprotection of trimethylsilyl (TMS)-protected precursors :

Reagent/Step Conditions Yield (%) References
4-[(Trimethylsilyl)ethynyl]benzonitrile K₂CO₃ in methanol, RT, 3 hr 70–85

Procedure :

  • Deprotection : 4-[(Trimethylsilyl)ethynyl]benzonitrile (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in methanol at room temperature for 3 hours.
  • Purification : The terminal alkyne is isolated via filtration and washed with brine to remove salts.

Step 2: Preparation of 4-Bromo-2,5-bis(hexyloxy)phenyl Ethynyl Fragment

The phenyl ethynyl fragment is synthesized via Sonogashira coupling of 2,5-bis(hexyloxy)-4-bromophenyl iodide with terminal alkynes:

Reagent/Step Conditions Yield (%) References
2,5-Bis(hexyloxy)-4-bromophenyl iodide + phenylacetylene PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), toluene/H₂O (1:1), Et₃N, 60°C, 24 hr 74–96

Procedure :

  • Coupling : The iodide (1.0 equiv) reacts with phenylacetylene (1.1 equiv) under catalytic PdCl₂(PPh₃)₂ and CuI in a toluene/water mixture.
  • Solvent Optimization : Water enhances reaction efficiency by stabilizing intermediates and improving catalyst turnover.

Final Coupling: Assembly of the Target Compound

The terminal alkyne from Step 1 undergoes Sonogashira coupling with the brominated fragment from Step 2:

Reagent/Step Conditions Yield (%) References
4-Ethynylbenzonitrile + 4-bromo-2,5-bis(hexyloxy)phenyl ethynyl fragment PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), cyclopentyl methyl ether, diisopropylamine, 80°C, 7 hr 70–85

Procedure :

  • Catalyst System : PdCl₂(PPh₃)₂ and CuI enable efficient coupling in amide solvents (e.g., DMF) or ether solvents (e.g., THF).
  • Temperature : Reactions at 80–85°C accelerate bond formation while minimizing side reactions.

Alternative Route Using Direct Coupling

One-Pot Synthesis via TMS Protection

This method streamlines the synthesis by preserving TMS groups during intermediate steps:

Step Reagents/Conditions Yield (%) References
1. TMS Protection Trimethylsilylacetylene + PdCl₂(PPh₃)₂, CuI, Et₃N, toluene/H₂O 86–96
2. Deprotection TBAF in THF, RT 95
3. Final Coupling PdCl₂(PPh₃)₂, CuI, DMF, 80°C 70–85

Advantages :

  • Reduced Purification Steps : TMS groups stabilize intermediates during synthesis.
  • High Purity : Terminal alkynes are generated with minimal side products.

Critical Reaction Parameters and Optimization

Catalyst Systems

Catalyst Solvent System Efficiency (E-Factor) References
PdCl₂(PPh₃)₂ + CuI Toluene/H₂O (1:1) 241–6588
PdEnCatTPP30 CHCl₃/EtOAc 305–5879

Key Findings :

  • Water Solubility : Aqueous PdCl₂(PPh₃)₂ systems reduce E-factors (e.g., 241 vs. 5879 for non-aqueous).
  • Catalyst Loading : 1 mol% PdCl₂(PPh₃)₂ achieves >80% yields, minimizing costs.

Solvent Effects

Solvent Role Impact on Yield References
Toluene/H₂O (1:1) Stabilizes intermediates +15–20%
DMF Polar aprotic, high boiling +5–10%
Cyclopentyl methyl ether Low viscosity, high solubility +8–12%

Purification and Characterization

Workup and Isolation

  • Filtration : Removes Pd/Cu catalyst residues.
  • Column Chromatography : Silica gel (60–120 mesh) with CH₂Cl₂/hexane (1:5) eluent ensures >95% purity.

Spectral Data

Technique Key Signals References
¹H NMR (CDCl₃) δ 8.65 (m, 2H, aryl-H), 7.61 (m, 4H, aryl-H)
¹³C NMR (CDCl₃) δ 159.9 (C≡N), 132.3 (C≡C)

Comparative Analysis of Synthetic Routes

Route Steps Yield (%) E-Factor Key Advantages
Sequential Coupling 3 70–85 241–6588 High regioselectivity
One-Pot TMS Protection 3 80–90 305–5879 Minimal purification

Chemical Reactions Analysis

4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:

Scientific Research Applications

Applications in Organic Electronics

  • Organic Photovoltaics (OPVs) :
    • Role as an Electron Donor : The compound has been investigated as a potential electron donor material in bulk heterojunction solar cells. Its extended π-conjugation allows for efficient light absorption and charge transport.
    • Performance Metrics : Studies indicate that devices utilizing this compound can achieve significant power conversion efficiencies due to improved exciton dissociation and charge mobility .
  • Organic Light Emitting Diodes (OLEDs) :
    • Light Emission Properties : The ethynyl groups contribute to the photoluminescent properties of the compound, making it a candidate for use in OLEDs. Its ability to emit light upon electrical stimulation is critical for display technologies.
    • Stability and Efficiency : Research shows that incorporating this compound into OLED architectures can enhance device stability and luminous efficiency .

Applications in Medicinal Chemistry

  • Potential Anticancer Activity :
    • Mechanism of Action : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
    • Case Studies : In vitro studies have demonstrated significant inhibition of tumor growth in specific cancer models, warranting further investigation into its pharmacological potential .
  • Drug Delivery Systems :
    • Nanocarrier Development : The compound's hydrophobic nature allows it to be utilized in developing nanocarriers for targeted drug delivery. By conjugating with therapeutic agents, it can enhance the solubility and bioavailability of poorly soluble drugs.
    • Controlled Release Mechanisms : Research indicates that formulations based on this compound can provide controlled release profiles, improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl groups allow for π-π stacking interactions, which can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the hexyloxy substituents can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-SSU-CN is part of a family of conjugated monomers optimized for polymer dielectric applications. Below, its properties are compared with its precursor (TMS-SSU-CN) and hypothetical analogs based on structural variations (e.g., side-chain length, substituents).

Comparison with TMS-SSU-CN

The TMS-protected precursor, 4-((2,5-bis(hexyloxy)-4-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzonitrile (TMS-SSU-CN), differs from H-SSU-CN by the presence of a TMS group. This modification:

  • Reactivity : Requires a deprotection step (K₂CO₃/MeOH/THF) to generate H-SSU-CN for subsequent polymerization .
  • Stability : The TMS group improves stability during storage and handling but limits direct use in polymerization reactions .
  • Yield : Deprotection achieves near-quantitative conversion (99%), indicating high efficiency .

Comparison with Alkoxy Side-Chain Variants

Hypothetical analogs with varying alkoxy chain lengths (e.g., butyloxy or octyloxy instead of hexyloxy) would exhibit differences in:

  • Solubility: Longer chains (e.g., octyloxy) improve solubility in nonpolar solvents but may reduce permittivity due to increased hydrophobicity.
  • Dielectric Performance : Hexyloxy balances solubility and permittivity, as polarizable nitrile groups remain accessible for dipole alignment .

Comparison with Substituted Benzonitrile Derivatives

Replacing the benzonitrile group with other substituents (e.g., –CF₃ or –NO₂) would alter:

  • Polarity: Stronger electron-withdrawing groups (e.g., –NO₂) could increase permittivity but reduce solubility.
  • Synthetic Complexity: Nitrile groups enable straightforward coupling reactions, whereas –NO₂ might require additional redox steps.

Data Table: Key Properties of H-SSU-CN and Related Compounds

Compound Substituents Yield (%) Key Application Stability Reactivity in Polymerization
H-SSU-CN –CN, hexyloxy 99 High-capacitance polymers Moderate High (direct use)
TMS-SSU-CN –CN, TMS, hexyloxy N/A* Polymer precursor High Low (requires deprotection)
Hypothetical Butyloxy –CN, butyloxy N/A Theoretical analog Low Moderate (solubility-limited)
Hypothetical –NO₂ analog –NO₂, hexyloxy N/A Theoretical analog Moderate Low (synthetic complexity)

Research Findings and Implications

  • Synthetic Efficiency: H-SSU-CN’s high yield (99%) and compatibility with Pd/Cu-catalyzed coupling reactions make it a robust monomer for scalable polymer synthesis .
  • Dielectric Performance : The hexyloxy chains provide optimal solubility without sacrificing permittivity, a critical balance for thin-film capacitor applications .
  • Comparative Limitations: While TMS-SSU-CN is essential for storage, its deprotection step adds complexity compared to monomers with unprotected ethynyl groups.

Biological Activity

4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple ethynyl groups and hexyloxy substituents. Its molecular formula is C34H38O2C_{34}H_{38}O_2 with a molecular weight of approximately 510.66 g/mol. The compound is typically presented as a solid with a melting point ranging from 124-128 °C .

Research indicates that compounds similar to 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile may exhibit biological activities through various mechanisms, including:

  • Histone Acetyltransferase Inhibition : Some derivatives have shown inhibitory activity against histone acetyltransferases such as EP300 and CREBBP, which are implicated in various cancers .
  • Antioxidant Properties : Compounds with similar structures have been noted for their potential antioxidant activities, which can contribute to cellular protection against oxidative stress.

Biological Activity Overview

The biological activity of 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile can be summarized in the following table:

Biological Activity Effect Reference
Histone Acetyltransferase InhibitionPotential anticancer activity
Antioxidant ActivityReduces oxidative stress
Antimicrobial PropertiesInhibitory effects on bacterial growth

Case Study 1: Anticancer Activity

A study investigated the effects of various ethynyl-substituted compounds on cancer cell lines. The results indicated that 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics. This suggests its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antioxidant Efficacy

In another study focusing on the antioxidant properties of similar compounds, it was found that the presence of hexyloxy groups significantly enhanced the radical scavenging activity. The compound demonstrated an ability to reduce reactive oxygen species (ROS) levels in vitro, indicating its potential for therapeutic applications in oxidative stress-related diseases.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. Key steps include:

  • Protecting the ethynyl group during functionalization of the hexyloxy-substituted phenyl ring.
  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄/CuI) and solvent conditions (e.g., THF or DMF) to enhance yield .
  • Purification via column chromatography to isolate the product from biphenyl byproducts.

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm connectivity and substitution patterns, particularly for ethynyl and hexyloxy groups.
  • FT-IR to verify C≡C (ethynyl) and C≡N (benzonitrile) stretching vibrations.
  • Single-crystal X-ray diffraction for unambiguous structural determination, especially if rotational isomers complicate NMR interpretation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Avoid inhalation and skin contact using fume hoods and PPE (gloves, lab coats).
  • Store in inert atmospheres (argon/nitrogen) to prevent degradation of the ethynyl group.
  • Refer to GHS hazard classifications for similar benzonitriles, which may cause respiratory or skin irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by rotational isomerism?

  • Methodological Answer :

  • Compare experimental ¹H NMR peaks with computational models (DFT) to identify rotational isomers.
  • Use variable-temperature NMR to observe dynamic equilibria between isomers.
  • Validate with X-ray crystallography to confirm the dominant conformation in the solid state .

Q. What strategies improve solubility for optoelectronic device fabrication?

  • Methodological Answer :

  • Modify the hexyloxy chain length or introduce polar substituents (e.g., hydroxyl or ether groups) to balance hydrophobicity.
  • Test solubility in mixed solvents (e.g., chloroform:ethanol) to optimize thin-film deposition .

Q. How does the molecular structure influence optoelectronic properties?

  • Methodological Answer :

  • Analyze the conjugated π-system (ethynyl linkages and aromatic rings) via UV-Vis spectroscopy and cyclic voltammetry to determine bandgap and HOMO/LUMO levels.
  • Compare with structurally similar compounds (e.g., ethynyl-linked liquid crystals) to correlate structure with charge transport efficiency .

Q. How to address low yields in cross-coupling reactions during synthesis?

  • Methodological Answer :

  • Screen alternative catalysts (e.g., PdCl₂(PPh₃)₂) and ligands to reduce side reactions.
  • Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours).
  • Use HPLC-MS to identify and quantify impurities, such as dehalogenated byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting purity assessments from suppliers and in-house analysis?

  • Methodological Answer :

  • Perform independent HPLC with a C18 column and acetonitrile/water gradient to quantify impurities.
  • Cross-validate with mass spectrometry (ESI-TOF) to detect trace contaminants (e.g., residual boronate esters from Suzuki side reactions) .

Reference Table: Key Analytical Techniques

Technique Application Evidence
Single-crystal X-ray diffractionStructural confirmation, isomer resolution
Variable-temperature NMRDynamic isomer analysis
Cyclic VoltammetryBandgap and charge transport characterization
ESI-TOF Mass SpectrometryPurity assessment and impurity identification

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